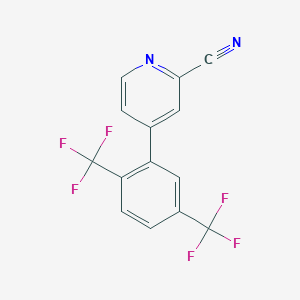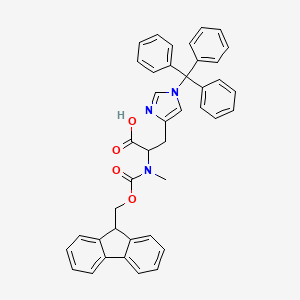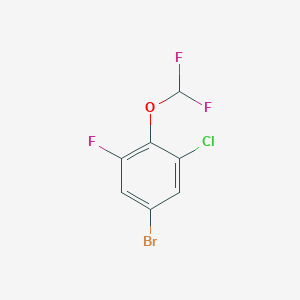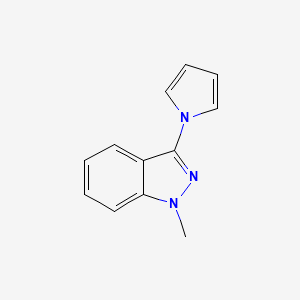
1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole
Descripción general
Descripción
“1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains a pyrrole ring and an indazole ring. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom, and the indazole ring is a fused six-membered benzene ring and a five-membered nitrogen-containing pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings, with a methyl group connecting them . The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The reactivity of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the nitrogen atoms in the pyrrole and indazole rings, which can act as nucleophiles in various reactions . The methyl group could also potentially be involved in reactions, depending on its position and the specific conditions .Aplicaciones Científicas De Investigación
Antipsychotic Agents
1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole: derivatives have been explored for their potential use as antipsychotic agents. The pyrrole ring system is known to possess diverse biological activities, and when combined with other pharmacophores, it can lead to the formation of compounds with enhanced activity .
β-Adrenergic Antagonists
Compounds containing the pyrrole moiety have been reported to act as antagonists at β-adrenergic receptors. This application is crucial for the development of treatments for cardiovascular diseases, as β-adrenergic antagonists can help manage arrhythmias, hypertension, and heart failure .
Anxiolytic Effects
The anxiolytic effects of pyrrole-containing compounds have been demonstrated in rodent models. These compounds can interact with serotonin receptors (5-HT1A and 5-HT1B), which are targets for anxiolytic drugs .
Anticancer Activity
The indazole ring, when attached to a pyrrole, has shown promise in anticancer research. Such compounds have been studied for their activity against various cancers, including leukemia, lymphoma, and myelofibrosis. The ability to modulate cell proliferation and apoptosis makes these derivatives valuable in oncology .
Antimicrobial and Antifungal Properties
Pyrrole-indazole compounds have exhibited antimicrobial and antifungal properties. Their mechanism of action often involves disrupting cell wall synthesis or interfering with essential enzymes in the microbial metabolic pathways .
Kinase Inhibition
Kinase inhibitors are vital in the treatment of diseases where cell signaling goes awry, such as cancer. Pyrrole-indazole derivatives have been investigated for their ability to inhibit kinases, which can lead to the development of new therapeutic agents for cancer treatment .
Propiedades
IUPAC Name |
1-methyl-3-pyrrol-1-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDMTPZHHYSUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



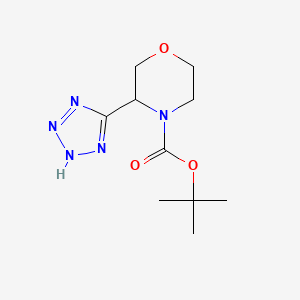
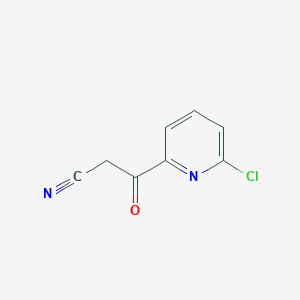
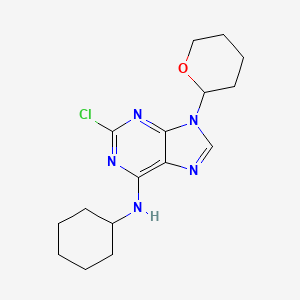
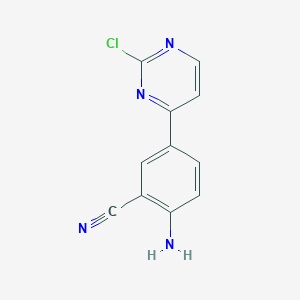
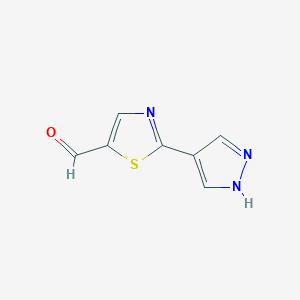
![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)
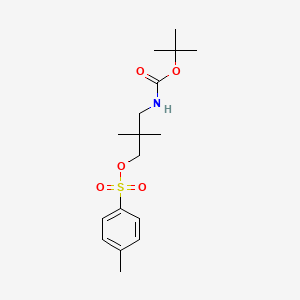
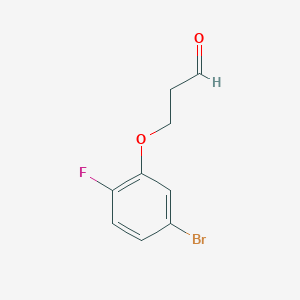
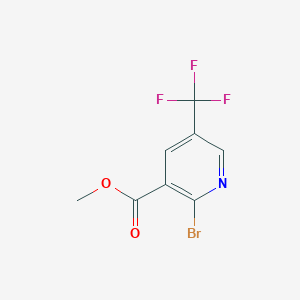
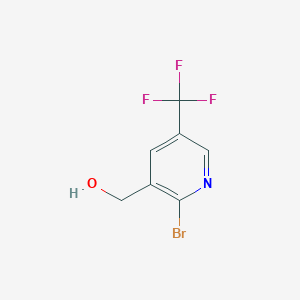
![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)
